molecular formula C8H9NO5S B15361539 3-Hydroxy-2-(methylsulfonamido)benzoic acid

3-Hydroxy-2-(methylsulfonamido)benzoic acid

Cat. No.: B15361539
M. Wt: 231.23 g/mol
InChI Key: RRDQREAJSDSZAT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H10N2O5S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfonamido group (-SO2NHCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 3-hydroxybenzoic acid as the starting material.

  • Nitration: The hydroxyl group is protected, and the compound undergoes nitration to introduce a nitro group at the ortho position.

  • Reduction: The nitro group is then reduced to an amino group.

  • Methylation: The amino group is methylated to form the methylsulfonamido group.

  • Deprotection: Finally, the protecting group on the hydroxyl moiety is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The methylsulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

3-Hydroxy-2-(methylsulfonamido)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(methylsulfonamido)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-Hydroxy-2-(methylsulfonamido)benzoic acid is structurally similar to other benzoic acid derivatives, such as:

  • Salicylic Acid: Similar in having a hydroxyl group on the benzene ring.

  • Methyl Salicylate: Similar in having a methoxy group and a hydroxyl group on the benzene ring.

  • Sulfonamides: Similar in having a sulfonamide group.

Uniqueness: What sets this compound apart from these compounds is the specific combination of the hydroxyl and methylsulfonamido groups on the benzoic acid core, which imparts unique chemical and biological properties.

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Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

3-hydroxy-2-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)9-7-5(8(11)12)3-2-4-6(7)10/h2-4,9-10H,1H3,(H,11,12)

InChI Key

RRDQREAJSDSZAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

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